molecular formula C25H28N4O6 B11021364 N-(2-methoxy-5-nitrophenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide

N-(2-methoxy-5-nitrophenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B11021364
M. Wt: 480.5 g/mol
InChI Key: VBCWCCLXGQCXEZ-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with a long name, so let’s break it down:
    • The core structure is a piperidine ring (a six-membered nitrogen-containing ring).
    • It has a carbonyl group (C=O) attached to the piperidine ring.
    • There’s a 4-methylphenyl group (a substituted benzene ring) linked to the carbonyl carbon.
    • The piperidine nitrogen is further modified with a 3-yl group.
    • Finally, a nitro group (NO₂) and a methoxy group (OCH₃) are attached to the phenyl ring.
  • This compound may have applications in drug discovery due to its structural complexity and potential biological activity.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stereochemistry, and novel transformations.

      Biology: Explore its potential as a bioactive compound (e.g., enzyme inhibitors, receptor modulators).

      Medicine: Evaluate its pharmacological properties (e.g., antitumor, antimicrobial).

      Industry: Assess its use as a starting material for other compounds.

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C25H28N4O6

    Molecular Weight

    480.5 g/mol

    IUPAC Name

    N-(2-methoxy-5-nitrophenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide

    InChI

    InChI=1S/C25H28N4O6/c1-16-3-5-19(6-4-16)28-15-18(13-23(28)30)25(32)27-11-9-17(10-12-27)24(31)26-21-14-20(29(33)34)7-8-22(21)35-2/h3-8,14,17-18H,9-13,15H2,1-2H3,(H,26,31)

    InChI Key

    VBCWCCLXGQCXEZ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)NC4=C(C=CC(=C4)[N+](=O)[O-])OC

    Origin of Product

    United States

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